
1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C20H30 It is a derivative of phenanthrene, characterized by the presence of three methyl groups and a partially hydrogenated structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of 3,7,8-trimethyl-phenanthrene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous hydrogenation systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromic acid in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound, which lacks the hydrogenated structure and methyl groups.
1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-phenanthrene: A similar compound with different methyl group positions.
Dehydroabietic acid: A related compound with a carboxylic acid functional group.
Uniqueness
1,2,3,4,4a,9,10,10a-Octahydro-3,7,8-trimethyl-phenanthrene is unique due to its specific hydrogenation pattern and the presence of three methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C17H24 |
|---|---|
分子量 |
228.37 g/mol |
IUPAC名 |
3,7,8-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C17H24/c1-11-4-6-14-7-9-15-13(3)12(2)5-8-16(15)17(14)10-11/h5,8,11,14,17H,4,6-7,9-10H2,1-3H3 |
InChIキー |
DRWFBVVVAVRLNH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2CCC3=C(C2C1)C=CC(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)

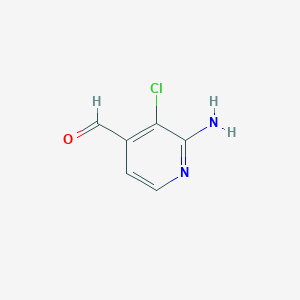

![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
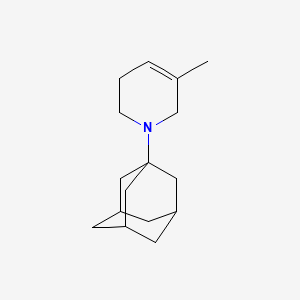
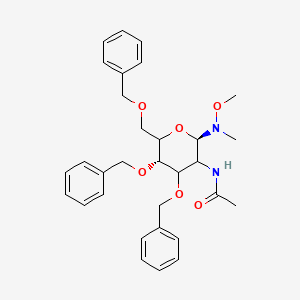


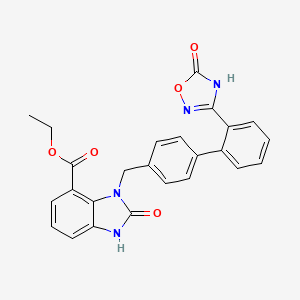
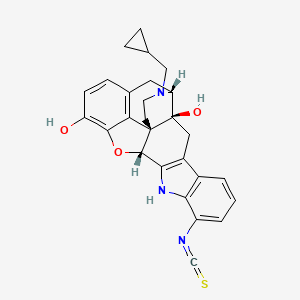
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
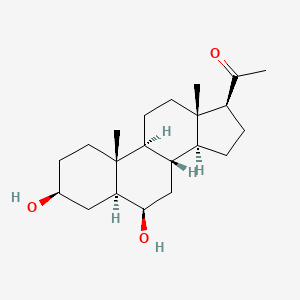
![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
